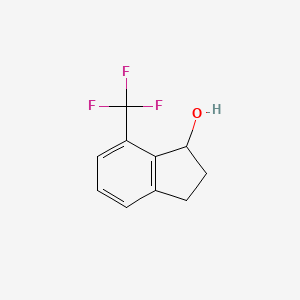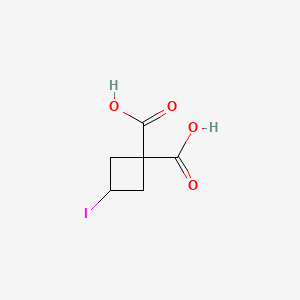
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H10FNO It is a derivative of pyridine, featuring a fluorine atom and a methyl group attached to the pyridine ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)acetone.
Reduction: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol exerts its effects depends on its interactions with molecular targets. The ethanol group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluoro-5-methylpyridin-4-yl)ethane: Lacks the hydroxyl group, resulting in different reactivity and properties.
1-(2-Fluoro-5-methylpyridin-4-yl)acetone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
2-Fluoro-5-methylpyridine: The parent compound without the ethanol group, exhibiting different physical and chemical properties.
Uniqueness
1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is unique due to the presence of both a fluorine atom and an ethanol group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10FNO |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
1-(2-fluoro-5-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4,6,11H,1-2H3 |
InChI-Schlüssel |
CLBDETBSFUQODB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)


![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)





![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)


